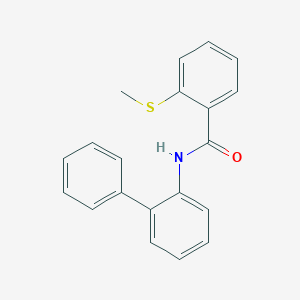

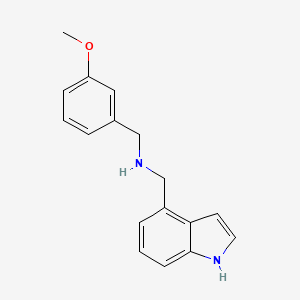

![molecular formula C20H15NO2S B4622794 2-(4-联苯基)-5,6-二甲基-4H-噻吩并[2,3-d][1,3]噁嗪-4-酮 CAS No. 5662-83-9](/img/structure/B4622794.png)

2-(4-联苯基)-5,6-二甲基-4H-噻吩并[2,3-d][1,3]噁嗪-4-酮

描述

The compound “2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a type of 4H-benzo[d][1,3]oxazin-4-one . These compounds are a class of heterocyclic compounds that have been broadly studied in chemistry . They have been extensively used in different fields due to their broad applicability . This core can be found in materials, heat-resistant and electronic naturally occurring active compounds, and biologically important molecules such as agrochemicals, pharmaceuticals, anxiolytics, anticonvulsants, fungicides, or anti-inflammatories .

Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]oxazin-4-ones has been developed starting from N-(2-alkynyl)aryl benzamides . The chemoselective oxygen cyclization via the 6-exo-dig pathway yielded the observed heterocycles in modest to good chemical yields under very mild reaction conditions . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Molecular Structure Analysis

The molecular structure of 4H-benzo[d][1,3]oxazin-4-ones is characterized by one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis

The chemical reaction process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation . Attack on this by the anthranilic acid amino group, proton exchange and loss of a second molecule of ethanol would then yield iminium ion . Subsequent closure of the acid oxygen on the iminium carbon and proton exchange would give ring closed dihydro product .Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-benzo[d][1,3]oxazin-4-ones depend on the specific substituents on the molecule. The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .科学研究应用

Anticancer Properties

Quinazolinone derivatives have gained attention in cancer research due to their potential as antitumor agents. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, signaling pathways, and DNA replication. Researchers have investigated the antitumor activity of quinazolinones, including DTXSID90365534, in preclinical studies . Further exploration of its mechanism of action and potential clinical applications is warranted.

Antibacterial Activity

Quinazolinones have demonstrated antibacterial properties against various bacterial strains. These compounds inhibit bacterial growth by targeting essential cellular processes. DTXSID90365534 may serve as a lead compound for developing novel antibacterial agents. Researchers have explored its efficacy against drug-resistant bacterial strains, emphasizing the need for new antibiotics .

Antioxidant Effects

Quinazolinone derivatives, including DTXSID90365534, exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating the antioxidant potential of this compound could provide insights into its therapeutic applications .

Anti-Inflammatory Properties

Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Quinazolinones have shown anti-inflammatory effects, making them potential candidates for drug development. DTXSID90365534’s anti-inflammatory activity merits further investigation .

Anticonvulsant Activity

Some quinazolinone derivatives possess anticonvulsant properties. These compounds modulate neuronal excitability and may be useful in managing epilepsy and related disorders. Research into DTXSID90365534’s anticonvulsant effects could contribute to the development of new antiepileptic drugs .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of quinazolinone derivatives is crucial for optimizing their pharmacological properties. Researchers have explored the impact of different substituents on the biological activity of these compounds. DTXSID90365534’s SAR could guide future drug design efforts .

Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Quinazolinone and Quinazoline Derivatives (pp. 1-18). IntechOpen. DOI: 10.5772/intechopen.89203

作用机制

Target of Action

Similar compounds such as quinazolines have been surveyed as biologically relevant moieties against different cancer cell lines .

Mode of Action

It’s known that the compound is part of the 4h-benzo[d][1,3]oxazin-4-one family . Compounds in this family have shown to have substrate inhibitory activity towards certain enzymes, which could suggest a similar mode of action for this compound .

Biochemical Pathways

It’s known that similar compounds have shown significant antitumor activity . This suggests that the compound may affect pathways related to cell proliferation and survival, commonly implicated in cancer.

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug . These properties are crucial for understanding a drug’s bioavailability, efficacy, and potential side effects.

Result of Action

Similar compounds have shown significant antitumor activity , suggesting that this compound may also have potential anticancer effects.

属性

IUPAC Name |

5,6-dimethyl-2-(4-phenylphenyl)thieno[2,3-d][1,3]oxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c1-12-13(2)24-19-17(12)20(22)23-18(21-19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBGYBRDKWYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365534 | |

| Record name | 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

CAS RN |

5662-83-9 | |

| Record name | 2-(biphenyl-4-yl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

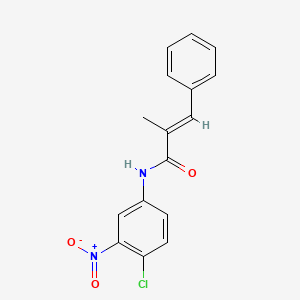

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)

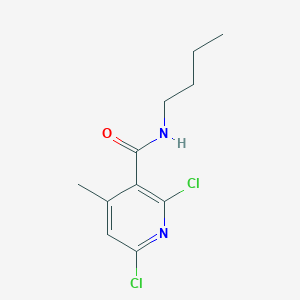

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)

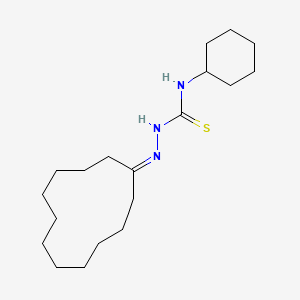

![methyl 5-ethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4622725.png)

![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4622765.png)

![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)